N-(4-iodophenyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-iodophenyl)-4-methylbenzenesulfonamide is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a sulfonamide group
Scientific Research Applications
N-(4-iodophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
Target of Action
A structurally similar compound, n-cyclohexyl-n’- (4-iodophenyl)urea, has been reported to target bifunctional epoxide hydrolase 2 in humans . This enzyme plays a crucial role in the detoxification of reactive epoxides, thereby preventing cellular damage.
Mode of Action
Based on the structural similarity to n-cyclohexyl-n’- (4-iodophenyl)urea, it can be hypothesized that it may interact with its target enzyme to modulate its activity
Biochemical Pathways
Compounds with similar structures have been associated with the modulation of enzymatic activities and related biochemical pathways
Result of Action
Based on the structural similarity to n-cyclohexyl-n’- (4-iodophenyl)urea, it can be hypothesized that it may modulate the activity of its target enzyme, potentially influencing cellular processes
Safety and Hazards
Future Directions
The future research directions for “N-(4-iodophenyl)-4-methylbenzenesulfonamide” would likely depend on its biological activity and potential applications . If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use in medical or other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-methylbenzenesulfonamide typically involves the iodination of a precursor compound followed by sulfonamide formation. One common method involves the reaction of 4-iodoaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.
Oxidation Products: Oxidized derivatives of the sulfonamide group can be produced.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodophenyl)-β-alanine derivatives
- N-(4-iodophenyl)-N-carboxyethyl-β-alanine derivatives
- N-Cyclohexyl-N’-(4-iodophenyl)urea
Uniqueness
N-(4-iodophenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of an iodine atom and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZIWMPIJOFOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10303711 | |
Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158268-30-5 | |
Record name | N-(4-iodophenyl)-4-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10303711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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